molecular formula C12H10ClFN4O B3895071 N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B3895071
M. Wt: 280.68 g/mol
InChI Key: SPAIJSDJZBKPPM-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various signaling pathways that are involved in inflammation, pain, and cancer. It has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of various kinases that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and arthritis. It also exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation and survival. In addition, it has been found to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is its potent anti-inflammatory, analgesic, and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and cancer. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One of the most promising areas of research is the development of novel analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential in the treatment of other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. The compound's antioxidant and neuroprotective properties also make it a potential candidate for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for the development of new therapeutics.

Scientific Research Applications

N-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O/c1-7-5-11(17-16-7)12(19)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H,16,17)(H,18,19)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAIJSDJZBKPPM-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-(2-chloro-6-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

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